molecular formula C24H19F2NO5S B2679429 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866810-20-0

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2679429
CAS No.: 866810-20-0
M. Wt: 471.47
InChI Key: ATPXHSMJXFVIJQ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique structural features

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of specific reagents such as fluorobenzenesulfonyl chloride and fluorophenylmethyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique structural features and potential applications. Similar compounds include other fluorobenzenesulfonyl derivatives and quinoline-based molecules. These compounds may share some chemical properties but differ in their specific applications and effectiveness .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5S/c1-31-21-11-18-20(12-22(21)32-2)27(13-15-5-3-4-6-19(15)26)14-23(24(18)28)33(29,30)17-9-7-16(25)8-10-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXHSMJXFVIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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